2-Ethoxy-4-(piperazin-1-ylmethyl)phenol
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Overview
Description
2-Ethoxy-4-(piperazin-1-ylmethyl)phenol is an organic compound with the molecular formula C13H20N2O2. This compound is characterized by the presence of an ethoxy group, a piperazine ring, and a phenol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(piperazin-1-ylmethyl)phenol typically involves the reaction of 2-ethoxyphenol with piperazine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically results in the formation of quinones, while reduction can yield alcohols.
Scientific Research Applications
2-Ethoxy-4-(piperazin-1-ylmethyl)phenol is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, leading to a range of biological effects. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-(4-phenyl-1-piperazinyl)methylphenol
- 2-Ethoxy-4-(4-pyrimidin-2-yl-piperazin-1-ylmethyl)phenol
- 2-Ethoxy-4-(4-(2-methoxyphenyl)-1-piperazinyl)methylphenol
Uniqueness
2-Ethoxy-4-(piperazin-1-ylmethyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethoxy group and the piperazine ring allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-ethoxy-4-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C13H20N2O2/c1-2-17-13-9-11(3-4-12(13)16)10-15-7-5-14-6-8-15/h3-4,9,14,16H,2,5-8,10H2,1H3 |
InChI Key |
UYGZHHBNTGCVCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCNCC2)O |
Origin of Product |
United States |
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